N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between 2-furanylboronic acid and 4-bromopyridine under palladium catalysis . The resulting intermediate is then subjected to a reductive amination reaction with 5-oxo-5-phenylpentanal to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pentanamide chain can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pentanamide chain.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the materials science field, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-oxo-5-phenylpentanamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a pyridine ring, and a pentanamide chain
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(17-6-2-1-3-7-17)8-4-10-21(25)23-15-16-11-12-22-18(14-16)20-9-5-13-26-20/h1-3,5-7,9,11-14H,4,8,10,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXIPPAPJBGCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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